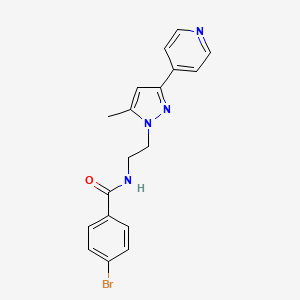
1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can include the formation of stereoisomers, which are molecules that differ only in the spatial arrangement of their atoms. In the first paper, the synthesis of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles is described, where the focus is on the resolution of stereoisomers and their pharmacological activities. The threo isomers were resolved through diastereomeric carbamates, while the erythro isomer was obtained via an oxidation and reduction sequence from one of the optically active threo isomers. This process highlights the importance of stereochemistry in the synthesis of pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their physical, chemical, and biological properties. In the second paper, the molecular structure of a novel quinolinone derivative was elucidated using X-ray crystallography. The study also employed density functional theory (DFT) to analyze the molecular geometry, hyperpolarizability, molecular electrostatic potential, and vibrational analysis. The theoretical calculations were in good agreement with the experimental data, confirming the accuracy of the methods used in determining the molecular structure .
Chemical Reactions Analysis
Chemical reactions are at the heart of synthesis in organic chemistry. The novel quinolinone derivative mentioned in the second paper was synthesized using a Michael addition reaction, which is a nucleophilic addition of a carbanion or another nucleophile to an alpha, beta-unsaturated carbonyl compound. This type of reaction is commonly used to form carbon-carbon bonds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The second paper provides a comprehensive analysis of the physical and chemical properties of the synthesized quinolinone derivative. The study includes conformational analysis, vibrational wavenumber increments confirmed by AIM calculations, and stability analysis through hyperconjugative interactions and charge delocalization using natural bond orbital analysis. Additionally, local reactivity descriptors were calculated to identify chemically reactive sites within the molecule. The electronic absorption spectrum was also predicted and found to be in agreement with the experimental data. Furthermore, thermodynamic properties were investigated using theoretical calculations, providing a deeper understanding of the compound's stability and reactivity .
Wirkmechanismus
As a muscarinic receptor antagonist, this compound likely works by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the body . This can help to reduce bronchoconstriction and mucus secretion in the lungs, making it potentially useful for treating pulmonary disorders .
Eigenschaften
IUPAC Name |
1-[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3S/c1-16-12(19)7-18(14(16)21)10-2-4-17(5-3-10)13(20)11-6-9(15)8-22-11/h6,8,10H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCNKEFBKPXDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)
![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B3003981.png)





![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003991.png)
![1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3003992.png)


![4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3003999.png)
![6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3004000.png)